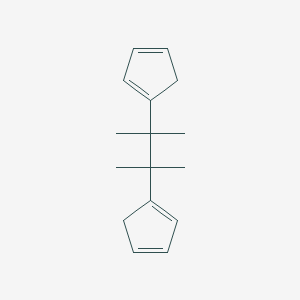
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog with the formula C₅H₆.
Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.
Uniqueness
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
60839-59-0 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3 |
Clé InChI |
FCFJRDSRIJISCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)

![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)


